3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a benzothiophene moiety, a triazolo ring, and a pyridazine ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-benzothiophene with 6-chloro-3-nitropyridazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolo ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolo-pyridazine derivatives.
Scientific Research Applications
3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
- 1,2,4-Triazolo[4,3-a]pyridazine derivatives
Uniqueness
3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of a benzothiophene moiety with a triazolo-pyridazine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
596825-72-8 |
---|---|
Molecular Formula |
C13H7ClN4S |
Molecular Weight |
286.74 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H7ClN4S/c14-11-5-6-12-15-16-13(18(12)17-11)9-7-19-10-4-2-1-3-8(9)10/h1-7H |
InChI Key |
JDKZMDKISFXZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.